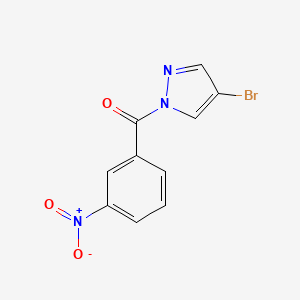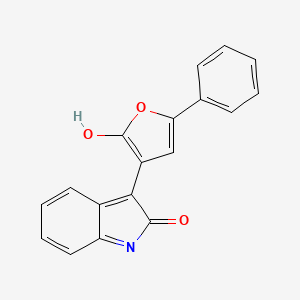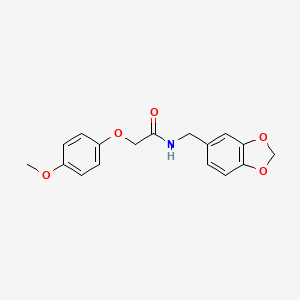![molecular formula C17H18N2O B5682471 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5682471.png)
2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole, also known as MPEB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPEB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological and pathological processes.
作用機序
2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. When activated, mGluR5 can modulate synaptic transmission and plasticity, as well as regulate various intracellular signaling pathways. By blocking the activation of mGluR5, 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole can modulate the activity of neurons and alter various physiological and pathological processes.
Biochemical and Physiological Effects:
2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects in animal models. For example, 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole can reduce the reinforcing effects of drugs of abuse such as cocaine and alcohol. 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole can also reduce anxiety-like behavior and improve cognitive function in animal models. In addition, 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one limitation of using 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is its relatively low potency compared to other mGluR5 antagonists. This can make it difficult to achieve complete blockade of mGluR5 activity in some experiments.
将来の方向性
There are many potential future directions for research on 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole and its role in various physiological and pathological processes. For example, researchers could investigate the use of 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, researchers could investigate the role of mGluR5 in other neurological disorders such as schizophrenia and autism spectrum disorder. Finally, researchers could investigate the potential use of 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole as a tool to study the role of mGluR5 in various cellular and molecular processes.
合成法
2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole can be synthesized using a multi-step process that involves the reaction of 2-methyl-1H-benzimidazole with 2-bromoethyl-2-methylphenyl ether, followed by a series of purification steps. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
科学的研究の応用
2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole has been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological processes. For example, 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole has been used to investigate the role of mGluR5 in addiction, anxiety, depression, and cognitive function. 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole has also been used in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-methyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-7-3-6-10-17(13)20-12-11-19-14(2)18-15-8-4-5-9-16(15)19/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHVORBBGKJMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-o-tolyloxy-ethyl)-1H-benzoimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyl-1H-tetrazol-1-yl)propanamide](/img/structure/B5682404.png)


![2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5682431.png)
![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5682439.png)


![N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide](/img/structure/B5682457.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682463.png)
![9-[5-(methoxymethyl)-2-furoyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682478.png)
![8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682495.png)

![1-{3-[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5682510.png)
![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5682515.png)